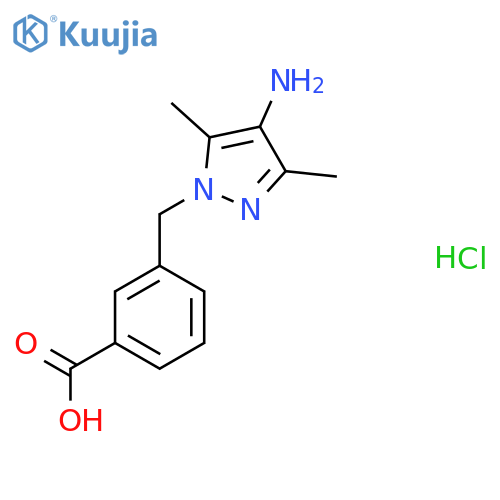

Cas no 1431963-49-3 (3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)

1431963-49-3 structure

商品名:3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid

CAS番号:1431963-49-3

MF:C13H16ClN3O2

メガワット:281.738041877747

MDL:MFCD25371094

CID:4700044

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

- 3-[(4-Amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride

- 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid

-

- MDL: MFCD25371094

- インチ: 1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H

- InChIKey: XAQRPXXPXABUET-UHFFFAOYSA-N

- ほほえんだ: Cl.OC(C1=CC=CC(=C1)CN1C(C)=C(C(C)=N1)N)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 311

- トポロジー分子極性表面積: 81.1

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB501173-100 mg |

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |

1431963-49-3 | 100MG |

€231.60 | 2022-03-01 | ||

| Enamine | EN300-255469-2.5g |

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |

1431963-49-3 | 95% | 2.5g |

$1043.0 | 2024-06-19 | |

| abcr | AB501173-1 g |

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |

1431963-49-3 | 1g |

€486.60 | 2022-03-01 | ||

| Enamine | EN300-255469-1.0g |

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |

1431963-49-3 | 95% | 1.0g |

$497.0 | 2024-06-19 | |

| Matrix Scientific | 204330-1g |

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, 95% |

1431963-49-3 | 95% | 1g |

$658.00 | 2023-09-10 | |

| abcr | AB501173-250mg |

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride; . |

1431963-49-3 | 250mg |

€421.00 | 2025-02-16 | ||

| 1PlusChem | 1P00JG2V-500mg |

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |

1431963-49-3 | 95% | 500mg |

$541.00 | 2024-06-20 | |

| 1PlusChem | 1P00JG2V-1g |

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |

1431963-49-3 | 95% | 1g |

$677.00 | 2024-06-20 | |

| Aaron | AR00JGB7-250mg |

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |

1431963-49-3 | 95% | 250mg |

$364.00 | 2025-02-14 | |

| Aaron | AR00JGB7-50mg |

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |

1431963-49-3 | 95% | 50mg |

$184.00 | 2025-03-10 |

3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

1431963-49-3 (3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid) 関連製品

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1431963-49-3)3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):358.0/1040.0